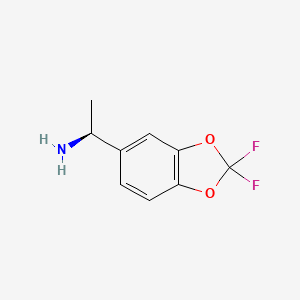
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine is a chemical compound characterized by the presence of a benzodioxole ring substituted with two fluorine atoms and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of Fluorine Atoms: The difluorination of the benzodioxole ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles like amines or thiols to replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine: Similar structure with a different substitution pattern on the benzodioxole ring.
(1S)-1-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanamine: Another isomer with fluorine atoms at different positions.
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)propanamine: Similar compound with a propanamine group instead of ethanamine.
Uniqueness
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1 |
Clé InChI |
HGZYJRRTOSMVSB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


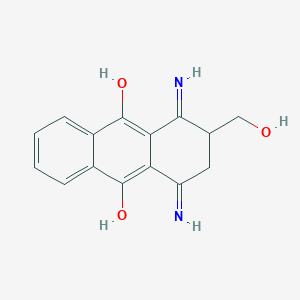
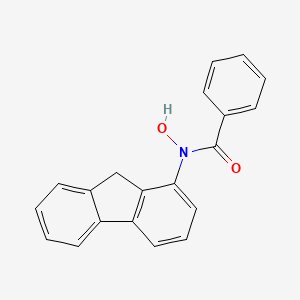
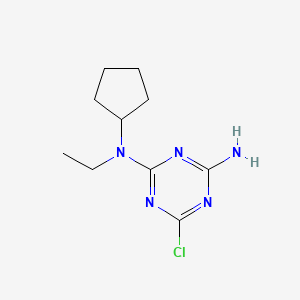
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
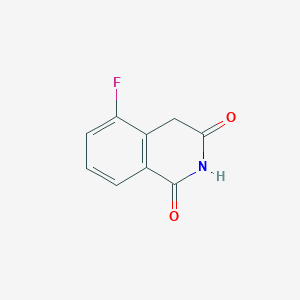


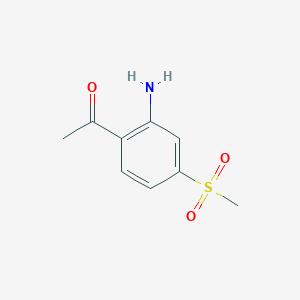
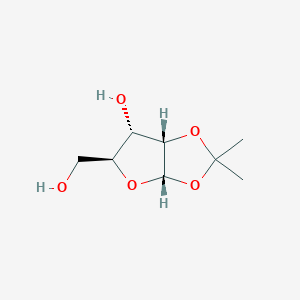
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
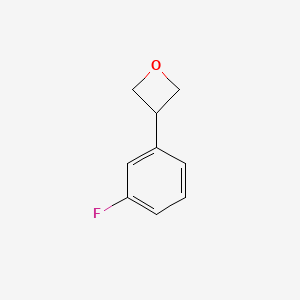
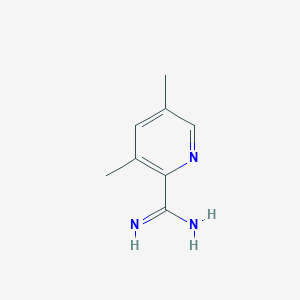
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
